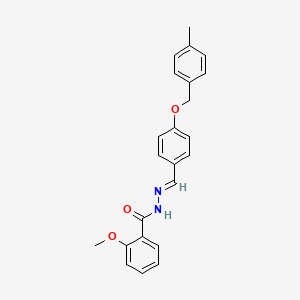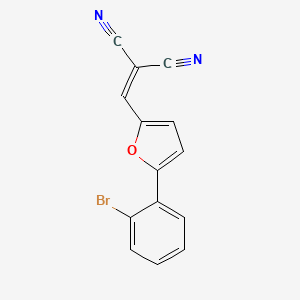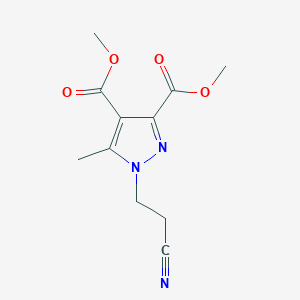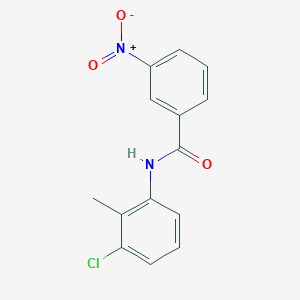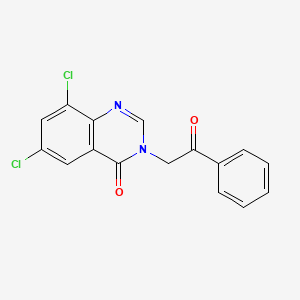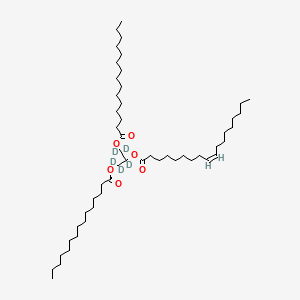
1,3-dipentadecanoyl-2-(9Z-octadecenoyl)-glycerol (d5)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15:0-18:1-15:0 D5 TG, also known as 1,3(d5)-dipentadecanoyl-2-(9Z-octadecenoyl)-glycerol, is a synthetic triglyceride compound. Triglycerides are a type of lipid found in the blood and are the main constituents of body fat in humans and animals, as well as vegetable fat. This particular compound is labeled with deuterium (D5), which makes it useful in various scientific research applications, including metabolic studies and lipidomics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 15:0-18:1-15:0 D5 TG typically involves the esterification of glycerol with the corresponding fatty acids. The process can be summarized as follows:
Esterification Reaction: Glycerol is reacted with pentadecanoic acid and 9Z-octadecenoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Deuterium Labeling: The deuterium labeling is achieved by using deuterated reagents or solvents during the synthesis process.
Industrial Production Methods
Industrial production of this compound would involve large-scale esterification processes, often using continuous flow reactors to ensure consistent product quality and yield. The use of deuterated reagents would be carefully controlled to maintain the isotopic purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
15:0-18:1-15:0 D5 TG can undergo various chemical reactions, including:
Oxidation: The double bond in the 9Z-octadecenoic acid moiety can be oxidized to form epoxides or hydroxylated products.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol and the corresponding fatty acids.
Reduction: The double bond can be reduced to form saturated triglycerides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Reduction: Hydrogenation reactions typically use hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Epoxides, diols, and other oxidized derivatives.
Hydrolysis: Glycerol and fatty acids (pentadecanoic acid and 9Z-octadecenoic acid).
Reduction: Saturated triglycerides.
Applications De Recherche Scientifique
15:0-18:1-15:0 D5 TG has several scientific research applications, including:
Metabolic Studies: Used as a tracer in metabolic studies to understand lipid metabolism and energy balance.
Lipidomics: Employed in lipidomics to study the lipid composition of biological samples.
Pharmacokinetics: Used to investigate the pharmacokinetics of triglycerides and their metabolites.
Nutritional Research: Helps in studying the effects of dietary fats on health and disease.
Mécanisme D'action
The mechanism of action of 15:0-18:1-15:0 D5 TG involves its metabolism in the body. Upon ingestion or administration, it is hydrolyzed by lipases to release glycerol and fatty acids. These metabolites are then absorbed and utilized by the body for energy production, storage, and other physiological functions. The deuterium labeling allows researchers to track the metabolic fate of the compound and its metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
150-181-150 TG: The non-deuterated version of the compound.
181-181-181 TG: Triglyceride with three oleic acid (18:1) moieties.
160-181-160 TG: Triglyceride with two palmitic acid (16:0) and one oleic acid (18:1) moieties.
Uniqueness
The uniqueness of 15:0-18:1-15:0 D5 TG lies in its deuterium labeling, which makes it particularly valuable for research applications that require precise tracking of lipid metabolism and dynamics. The presence of deuterium atoms allows for the differentiation of this compound from endogenous triglycerides in biological systems.
Propriétés
Formule moléculaire |
C51H96O6 |
|---|---|
Poids moléculaire |
810.3 g/mol |
Nom IUPAC |
[1,1,2,3,3-pentadeuterio-1,3-di(pentadecanoyloxy)propan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C51H96O6/c1-4-7-10-13-16-19-22-25-26-27-30-33-36-39-42-45-51(54)57-48(46-55-49(52)43-40-37-34-31-28-23-20-17-14-11-8-5-2)47-56-50(53)44-41-38-35-32-29-24-21-18-15-12-9-6-3/h25-26,48H,4-24,27-47H2,1-3H3/b26-25-/i46D2,47D2,48D |
Clé InChI |
YUNYDLOKHYJQAT-OFSSTFKFSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


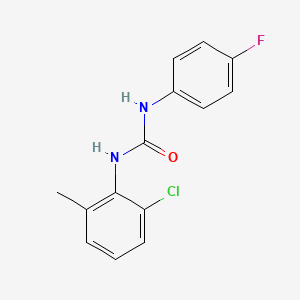

![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B11940225.png)
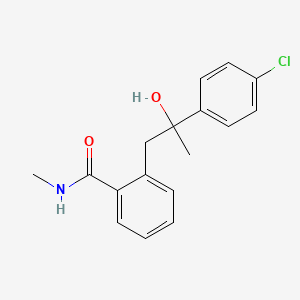

![(1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene](/img/structure/B11940247.png)
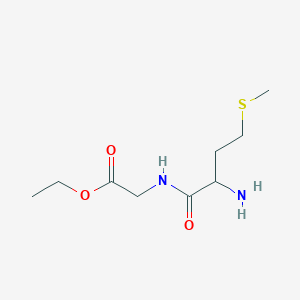
![Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate](/img/structure/B11940264.png)
